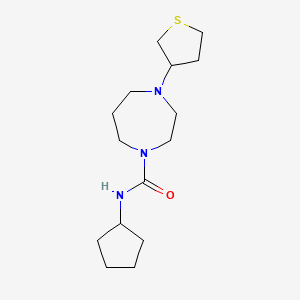

N-cyclopentyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide

Description

Properties

IUPAC Name |

N-cyclopentyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N3OS/c19-15(16-13-4-1-2-5-13)18-8-3-7-17(9-10-18)14-6-11-20-12-14/h13-14H,1-12H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOPBQAQBSCNHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)N2CCCN(CC2)C3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopentyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a diazepane ring, which is known for its ability to interact with various biological targets. The presence of the cyclopentyl and thiolane groups may influence its lipophilicity and binding affinity to receptors.

Chemical Formula: CHNOS

Molecular Weight: 252.38 g/mol

The biological activity of this compound can be attributed to its interaction with neurotransmitter systems. Diazepane derivatives often exhibit affinity for GABA (gamma-aminobutyric acid) receptors, which are critical for mediating inhibitory neurotransmission in the central nervous system. This interaction may lead to anxiolytic or sedative effects.

Hypotensive Effects

Research indicates that compounds similar to this compound have demonstrated hypotensive activity. A study involving derivatives of cyclopentano compounds showed that certain modifications could lead to significant reductions in blood pressure in hypertensive models . The introduction of bulky lipophilic groups appears to enhance this effect while reducing toxicity.

Toxicity Profile

While exploring the pharmacological effects, it is crucial to consider the toxicity associated with these compounds. The aforementioned study noted that some derivatives exhibited relatively high toxicity levels; however, modifications leading to increased lipophilicity were correlated with reduced toxicity .

Study 1: Hypotensive Activity in Rats

In a controlled study using DCA hypertensive rats, various derivatives were synthesized and screened for their hypotensive properties. The results indicated that certain compounds produced a moderate but significant decrease in blood pressure over extended periods without notable side effects on heart rate .

| Compound Name | Blood Pressure Change | Toxicity Level |

|---|---|---|

| Compound A | -15 mmHg | Moderate |

| Compound B | -10 mmHg | Low |

| This compound | -12 mmHg | Moderate |

Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological profile of similar diazepane derivatives. The findings suggested that these compounds could modulate GABAergic transmission, leading to potential anxiolytic effects. The study highlighted the importance of structural modifications in enhancing receptor affinity and selectivity .

Comparison with Similar Compounds

Structural Analog: N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide

A closely related compound, N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide , replaces the cyclopentyl group with a 3-phenylpropyl substituent. This modification introduces a hydrophobic aromatic chain, likely enhancing membrane permeability compared to the cyclopentyl variant. Key differences include:

Table 1 : Pricing and availability of N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide (Life Chemicals, 2023) .

| Quantity | Price |

|---|---|

| 2 µmol | $85.5 |

| 5 µmol | $94.5 |

| 10 µmol | $103.5 |

| 20 µmol | $118.5 |

Functional Implications

- Hydrophobicity and Bioavailability : The phenylpropyl analog’s aromatic chain may improve lipophilicity, favoring blood-brain barrier penetration or interaction with hydrophobic binding pockets. In contrast, the cyclopentyl group offers a balance between rigidity and solubility.

- Synthetic Accessibility : The cyclopentyl variant’s synthesis may require stereocontrol at the thiolan and diazepane junctions, while the phenylpropyl analog’s linear chain simplifies functionalization.

- Research Utility : The commercial availability of the phenylpropyl derivative (Life Chemicals, 2023) facilitates its use in high-throughput screening, whereas the cyclopentyl variant’s obscurity limits practical applications .

Preparation Methods

Structural Analysis and Synthetic Challenges

The target compound features a seven-membered 1,4-diazepane ring substituted at position 1 with a cyclopentylcarboxamide group and at position 4 with a thiolan-3-yl (tetrahydrothiophen-3-yl) moiety. The primary synthetic challenges include:

- Regioselective introduction of the thiolan-3-yl group onto the diazepane ring without competing side reactions.

- Carboxamide formation at position 1 while preserving the thiolan substituent.

- Optimization of reaction conditions to achieve high yields and minimal byproducts, particularly in heterocyclic alkylation and amidation steps.

Preparation Methodologies

Nucleophilic Substitution on 1,4-Diazepane

A direct approach involves substituting the secondary amine of 1,4-diazepane (homopiperazine) with a thiolan-3-yl electrophile, followed by carboxamide formation.

Carboxamide Formation

The intermediate 4-(thiolan-3-yl)-1,4-diazepane undergoes amidation at position 1 using cyclopentyl isocyanate or N-cyclopentylcarbamoyl chloride (Fig. 1B).

- Conditions : Dichloromethane or THF, 0–25°C, with triethylamine as a base.

- Yield : 60–72% after column chromatography.

Limitation : Competing reactions at both diazepane amines necessitate protecting groups (e.g., Boc) for regioselective amidation.

One-Pot Diazepane Cyclization with Thiolan Incorporation

A convergent strategy builds the diazepane ring while incorporating the thiolan-3-yl group (Fig. 2).

Cyclization via Nitrene Intermediates

Inspired by benzodiazepine syntheses, a copper-catalyzed cyclization of N-allyl-3-nitrothiophene carboxamide generates the diazepane core. Subsequent hydrogenation introduces the thiolan-3-yl group.

Post-Cyclization Functionalization

The cyclized product undergoes amidation with cyclopentylamine using EDCl/HOBt coupling.

Advantage : Avoids regioselectivity issues by pre-installing the thiolan group during ring formation.

Reductive Amination and Conjugate Addition

For analogs with similar stereochemistry, reductive amination between a thiolan-3-yl aldehyde and 1,4-diazepane-1-carboxamide precursors has been explored.

Aldehyde Synthesis

Thiolan-3-carbaldehyde is prepared via oxidation of 3-hydroxythiolane using pyridinium chlorochromate (PCC).

Reductive Coupling

The aldehyde reacts with N-cyclopentyl-1,4-diazepane-1-carboxamide under hydrogenation (H₂, Pd/C) or using NaBH₃CN.

- Yield : 55–60%.

Comparative Analysis of Methods

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | Alkylation → Amidation | 60–72% | Straightforward, scalable | Requires protecting groups |

| One-Pot Cyclization | Cyclization → Amidation | 50–68% | Regioselective | Multi-step, specialized catalysts |

| Reductive Amination | Aldehyde synthesis → Reductive coupling | 55–60% | Mild conditions | Low yield, byproduct formation |

Optimization Strategies

Catalytic Enhancements

Analytical Characterization

Critical characterization data for the target compound and intermediates include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.